

# Spectroscopic Profile of N-Methyltrimethylacetamide: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methyltrimethylacetamide*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Methyltrimethylacetamide** (also known as N,2,2-trimethylpropanamide). This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

## Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **N-Methyltrimethylacetamide** (CAS No: 6830-83-7; Molecular Formula:  $C_6H_{13}NO$ ; Molecular Weight: 115.17 g/mol )[\[1\]](#).

### $^1H$ NMR Data

The  $^1H$  NMR spectrum for **N-Methyltrimethylacetamide** is available from sources such as Sigma-Aldrich[\[1\]](#). The expected signals are outlined below.

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
N-CH <sub>3</sub>	(Not available)	(Not available)	3H
C(CH <sub>3</sub> ) <sub>3</sub>	(Not available)	(Not available)	9H
NH	(Not available)	(Not available)	1H

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum for **N-Methyltrimethylacetamide** has been reported by Frinton Laboratories[1]. The expected carbon environments are listed below.

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C=O	(Not available)
N-CH <sub>3</sub>	(Not available)
C(CH <sub>3</sub> ) <sub>3</sub>	(Not available)
C(CH <sub>3</sub> ) <sub>3</sub>	(Not available)

## Mass Spectrometry (GC-MS) Data

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available from the NIST Mass Spectrometry Data Center. The top three peaks by m/z are noted[1].

m/z	Relative Intensity	Fragment
57	Most Abundant	(Not available)
41	2nd Highest	(Not available)
58	3rd Highest	(Not available)

## Infrared (IR) Spectroscopy Data

FTIR and ATR-IR spectra for **N-Methyltrimethylacetamide** have been provided by Bio-Rad Laboratories, with the sample sourced from Alfa Aesar, Thermo Fisher Scientific[1]. Key expected absorptions for the amide functional group are listed.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H Stretch	3500 - 3300
C=O Stretch (Amide I)	1680 - 1630
N-H Bend (Amide II)	1640 - 1550
C-N Stretch	1400 - 1000

## Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **N-Methyltrimethylacetamide** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.
- If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Identify the chemical shifts of the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra and assign them to the corresponding nuclei in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Methyltrimethylacetamide** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **N-Methyltrimethylacetamide** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

#### Sample Preparation (KBr Pellet):

- Grind a small amount of **N-Methyltrimethylacetamide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

#### Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal or the KBr press without the pellet.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise ratio.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Methyltrimethylacetamide**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

#### Sample Preparation:

- Prepare a dilute solution of **N-Methyltrimethylacetamide** in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

#### Sample Introduction (GC-MS):

- Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.
- The GC will separate the components of the sample, and the eluent will be introduced directly into the ion source of the mass spectrometer.

#### Ionization and Analysis (Electron Ionization - EI):

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion.

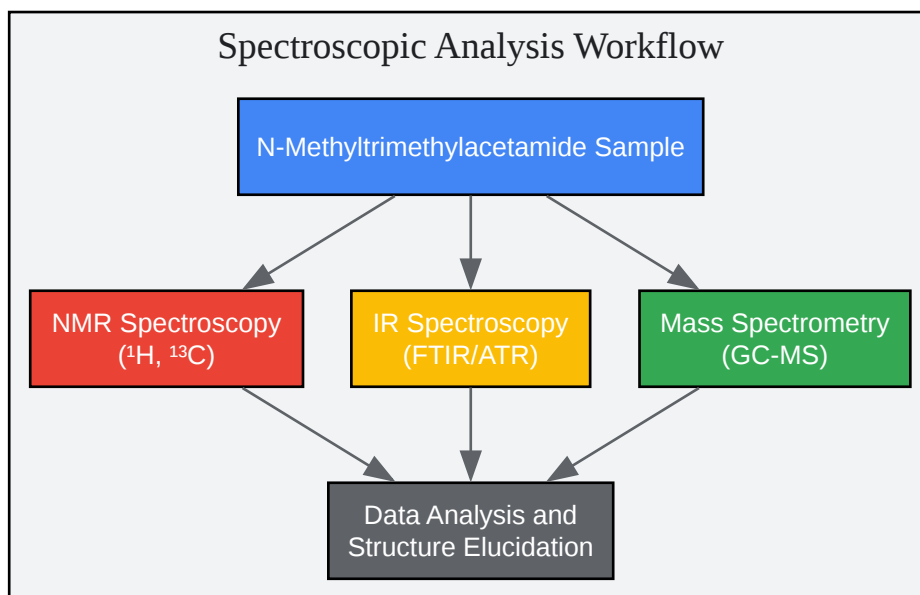
#### Data Processing:

- The mass spectrum is plotted as relative intensity versus  $m/z$ .
- Identify the molecular ion peak ( $M^+$ ) to determine the molecular weight.
- Analyze the fragmentation pattern to gain structural information about the molecule.

## Visualizations

The following diagrams illustrate the structure of **N-Methyltrimethylacetamide** and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of **N-Methyltrimethylacetamide**.



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Caption: Conceptual workflow for spectroscopic analysis.

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## References

- 1. N,2,2-Trimethylpropanamide | C<sub>6</sub>H<sub>13</sub>NO | CID 138844 - PubChem [pubchem.ncbi.nlm.nih.gov]
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